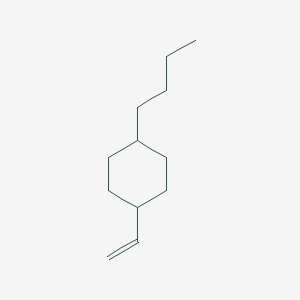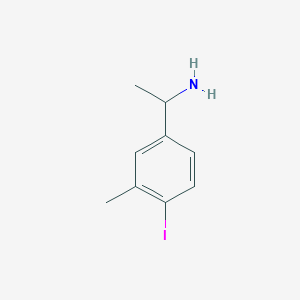
(4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine: is an organic compound that features a benzylamine structure substituted with an iodine atom at the 4-position and a methyl group at the 3-position of the benzene ring, along with a 2-methoxyethyl group attached to the amine nitrogen
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodo-3-methylbenzyl chloride and 2-methoxyethylamine.
Nucleophilic Substitution Reaction: The 4-iodo-3-methylbenzyl chloride undergoes a nucleophilic substitution reaction with 2-methoxyethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: (4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine can undergo oxidation reactions to form corresponding imines or amides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines or primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products Formed:
Oxidation: Imines, amides.
Reduction: Secondary amines, primary amines.
Substitution: Various substituted benzylamines.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a biological probe to study enzyme activity and receptor binding due to its unique structural features.
Medicine:
Drug Development: The compound’s structural similarity to certain bioactive molecules makes it a potential candidate for drug development, particularly in the fields of oncology and neurology.
Industry:
Material Science: this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, leading to changes in their activity or conformation. The iodine atom and methoxyethyl group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
(4-Iodo-3-methyl-benzyl)-(2-ethoxy-ethyl)-amine: Similar structure but with an ethoxy group instead of a methoxy group.
(4-Iodo-3-methyl-benzyl)-(2-methoxy-propyl)-amine: Similar structure but with a propyl group instead of an ethyl group.
(4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness:
Structural Features: The presence of both iodine and methoxyethyl groups in this compound provides unique chemical and physical properties compared to similar compounds.
Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation, reduction, and substitution, distinguishes it from other similar compounds.
特性
IUPAC Name |
N-[(4-iodo-3-methylphenyl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO/c1-9-7-10(3-4-11(9)12)8-13-5-6-14-2/h3-4,7,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTPYWDSWPLUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCCOC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(4-Iodo-3-methylphenyl)methyl]acetamide](/img/structure/B8151713.png)



![N-[(4-Iodo-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B8151759.png)



